molecular formula C16H16Br2O4 B12340728 1,1'-Biphenyl, 5,5'-dibromo-2,2'-bis(methoxymethoxy)- CAS No. 528853-19-2

1,1'-Biphenyl, 5,5'-dibromo-2,2'-bis(methoxymethoxy)-

Katalognummer: B12340728
CAS-Nummer: 528853-19-2
Molekulargewicht: 432.10 g/mol
InChI-Schlüssel: ZOFDTPITOLBPIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-Biphenyl, 5,5’-dibromo-2,2’-bis(methoxymethoxy)- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two bromine atoms and two methoxymethoxy groups attached to the biphenyl core. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Vorbereitungsmethoden

The synthesis of 1,1’-Biphenyl, 5,5’-dibromo-2,2’-bis(methoxymethoxy)- typically involves the bromination of 1,1’-biphenyl followed by the introduction of methoxymethoxy groups. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and methoxymethyl chloride for the methoxymethoxy groups. Industrial production methods may involve large-scale bromination and subsequent functionalization under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

1,1’-Biphenyl, 5,5’-dibromo-2,2’-bis(methoxymethoxy)- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted biphenyl derivatives .

Wissenschaftliche Forschungsanwendungen

1,1’-Biphenyl, 5,5’-dibromo-2,2’-bis(methoxymethoxy)- has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1,1’-Biphenyl, 5,5’-dibromo-2,2’-bis(methoxymethoxy)- exerts its effects involves its ability to undergo various chemical transformations. The bromine atoms and methoxymethoxy groups provide reactive sites for further functionalization, allowing the compound to interact with different molecular targets and pathways. These interactions can lead to the formation of new compounds with unique properties and activities .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1,1’-Biphenyl, 5,5’-dibromo-2,2’-bis(methoxymethoxy)- include:

Eigenschaften

CAS-Nummer

528853-19-2

Molekularformel

C16H16Br2O4

Molekulargewicht

432.10 g/mol

IUPAC-Name

4-bromo-2-[5-bromo-2-(methoxymethoxy)phenyl]-1-(methoxymethoxy)benzene

InChI

InChI=1S/C16H16Br2O4/c1-19-9-21-15-5-3-11(17)7-13(15)14-8-12(18)4-6-16(14)22-10-20-2/h3-8H,9-10H2,1-2H3

InChI-Schlüssel

ZOFDTPITOLBPIZ-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=C(C=C(C=C1)Br)C2=C(C=CC(=C2)Br)OCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.